tert-butyl (3R)-3-[(cyclopropylmethyl)amino]pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (3R)-3-[(cyclopropylmethyl)amino]pyrrolidine-1-carboxylate is a chemical compound that features a tert-butyl ester group attached to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3R)-3-[(cyclopropylmethyl)amino]pyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Cyclopropylmethyl Group: The cyclopropylmethyl group is introduced via nucleophilic substitution reactions.
Attachment of the Tert-butyl Ester Group: The tert-butyl ester group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to achieve a more sustainable and efficient synthesis compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (3R)-3-[(cyclopropylmethyl)amino]pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropylmethyl group or the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Tert-butyl (3R)-3-[(cyclopropylmethyl)amino]pyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-butyl (3R)-3-[(cyclopropylmethyl)amino]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved can include signal transduction, metabolic regulation, and cellular communication.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (3R)-3-aminopyrrolidine-1-carboxylate: Lacks the cyclopropylmethyl group.
Cyclopropylmethyl (3R)-3-aminopyrrolidine-1-carboxylate: Lacks the tert-butyl ester group.
Tert-butyl (3R)-3-[(methyl)amino]pyrrolidine-1-carboxylate: Contains a methyl group instead of a cyclopropylmethyl group.
Uniqueness
Tert-butyl (3R)-3-[(cyclopropylmethyl)amino]pyrrolidine-1-carboxylate is unique due to the presence of both the tert-butyl ester and cyclopropylmethyl groups. These groups confer distinct steric and electronic properties, making the compound valuable for specific applications in synthesis and research .
Properties
Molecular Formula |
C13H24N2O2 |
---|---|
Molecular Weight |
240.34 g/mol |
IUPAC Name |
tert-butyl (3R)-3-(cyclopropylmethylamino)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-7-6-11(9-15)14-8-10-4-5-10/h10-11,14H,4-9H2,1-3H3/t11-/m1/s1 |
InChI Key |
BWRDNUFSKYSUOI-LLVKDONJSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C1)NCC2CC2 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)NCC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.